Cas no 120416-01-5 (6,22-Imino-13,18a-methano-18aH-indolo[3′′′′,2′′′′:5′′′,6′′′]cycloocta[1′′′,2′′′:4′′,5′′]pyrano[3′′,2′′:5′,6′]pyrano[3′,2′:5,6]indolo[3,2-a]quinolizine-25-carboxylic acid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-, methyl ester, (6S,6aR,8aS,11aR,11bS,13R,14E,18aR,20R,20aR,20bR,22S,25S)-)
![6,22-Imino-13,18a-methano-18aH-indolo[3′′′′,2′′′′:5′′′,6′′′]cycloocta[1′′′,2′′′:4′′,5′′]pyrano[3′′,2′′:5′,6′]pyrano[3′,2′:5,6]indolo[3,2-a]quinolizine-25-carboxylic acid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-, methyl ester, (6S,6aR,8aS,11aR,11bS,13R,14E,18aR,20R,20aR,20bR,22S,25S)- structure](https://fr.kuujia.com/scimg/cas/120416-01-5x500.png)
120416-01-5 structure
Nom du produit:6,22-Imino-13,18a-methano-18aH-indolo[3′′′′,2′′′′:5′′′,6′′′]cycloocta[1′′′,2′′′:4′′,5′′]pyrano[3′′,2′′:5′,6′]pyrano[3′,2′:5,6]indolo[3,2-a]quinolizine-25-carboxylic acid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-, methyl ester, (6S,6aR,8aS,11aR,11bS,13R,14E,18aR,20R,20aR,20bR,22S,25S)-
Numéro CAS:120416-01-5
Le MF:C43H52N4O5
Mégawatts:704.89679145813
CID:162182
6,22-Imino-13,18a-methano-18aH-indolo[3′′′′,2′′′′:5′′′,6′′′]cycloocta[1′′′,2′′′:4′′,5′′]pyrano[3′′,2′′:5′,6′]pyrano[3′,2′:5,6]indolo[3,2-a]quinolizine-25-carboxylic acid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-, methyl ester, (6S,6aR,8aS,11aR,11bS,13R,14E,18aR,20R,20aR,20bR,22S,25S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 6,22-Imino-13,18a-methano-18aH-indolo[3'''',2'''':5''',6''']cycloocta[1''',2''':4'',5'']pyrano[3'',2'':5',6']pyrano[3',2':5,6]indolo[3,2-a]quinolizine-25-carboxylicacid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-,methyl ester, (6S,6aR,8aS,11aR,11bS,13R,14E,18aR,20R,20aR,20bR,22S,25S)- (9CI)
- 6,22-Imino-13,18a-methano-18aH-indolo[3'''',2'''':5''',6''']cycloocta[1''',2''':4'',5'']pyrano[3'',2'':5',6']pyrano[3',2':5,6
- (+)-Alstocraline
- 6,22-Imino-13,18a-methano-18aH-indolo[3'''',2'''':5''',6''']cycloocta[1''',2''':4'',5'']pyrano[3'',2'':5',6']pyrano[3',2':5,6]indolo[3,2-a]quinolizine-25-carboxylicacid,14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-,methyl ester, [6S-(6a,6ab,8aa,11aa,11bb,13a,14E,18aa,20a,20aa,20bb,22a,25S*)]-
- Alstocraline
- CID 102079835
- 6,22-Imino-13,18a-methano-18aH-indolo[3′′′′,2′′′′:5′′′,6′′′]cycloocta[1′′′,2′′′:4′′,5′′]pyrano[3′′,2′′:5′,6′]pyrano[3′,2′:5,6]indolo[3,2-a]quinolizine-25-carboxylic acid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-, methyl ester, (6S,6aR,8aS,11aR,11bS,13R,14E,18aR,20R,20aR,20bR,22S,25S)-
- 6,22-Imino-13,18a-methano-18aH-indolo[3'''',2'''':5''',6''']cycloocta[1''',2''':4'',5'']pyrano[3'',2'':5',6']pyrano[3',2':5,6]indolo[3,2-a]quinolizine-25-carboxylic acid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-, methyl...
-
- Piscine à noyau: 1S/C43H52N4O5/c1-8-22-19-47-12-11-43-30-14-24-21(2)37-27-16-34-39-28(26-13-23(49-6)9-10-31(26)45(39)4)17-32(44(34)3)29(27)20-51-42(37)52-36(24)18-33(30)46(5)40(43)35(47)15-25(22)38(43)41(48)50-7/h8-10,13-14,18,21,25,27,29,32,34-35,37-38,40,42H,11-12,15-17,19-20H2,1-7H3/b22-8-/t21-,25?,27+,29+,32-,34-,35-,37-,38-,40-,42-,43?/m0/s1
- La clé Inchi: LJRNZAMNULBXIB-BXCLDQQLSA-N
- Sourire: O1C2=CC3=C(C=C2[C@H](C)[C@@H]2[C@H]1OC[C@H]1[C@@H]4CC5C6C=C(C=CC=6N(C)C=5[C@H](C[C@@H]21)N4C)OC)C12CCN4C/C(=C/C)/C(C[C@H]4[C@@H]1N3C)[C@H]2C(=O)OC
Propriétés calculées
- Qualité précise: 704.394
- Masse isotopique unique: 704.394
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 52
- Nombre de liaisons rotatives: 3
- Complexité: 1490
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 68.6
Propriétés expérimentales
- Dense: 1.48±0.1 g/cm3(Predicted)
- Le PKA: 8.32±0.60(Predicted)
6,22-Imino-13,18a-methano-18aH-indolo[3′′′′,2′′′′:5′′′,6′′′]cycloocta[1′′′,2′′′:4′′,5′′]pyrano[3′′,2′′:5′,6′]pyrano[3′,2′:5,6]indolo[3,2-a]quinolizine-25-carboxylic acid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-, methyl ester, (6S,6aR,8aS,11aR,11bS,13R,14E,18aR,20R,20aR,20bR,22S,25S)- Littérature connexe
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
120416-01-5 (6,22-Imino-13,18a-methano-18aH-indolo[3′′′′,2′′′′:5′′′,6′′′]cycloocta[1′′′,2′′′:4′′,5′′]pyrano[3′′,2′′:5′,6′]pyrano[3′,2′:5,6]indolo[3,2-a]quinolizine-25-carboxylic acid, 14-ethylidene-5,6,6a,7,8a,11,11a,11b,12,13,14,15,17,18,20,20a,20b,21,22,23-eicosahydro-3-methoxy-11,20,23,24-tetramethyl-, methyl ester, (6S,6aR,8aS,11aR,11bS,13R,14E,18aR,20R,20aR,20bR,22S,25S)-) Produits connexes
- 181059-93-8(Phosphonic acid, [1,1-difluoro-2-hydroxy-2-[4-(phenylmethoxy)phenyl]ethyl]-, diethyl ester (9CI))
- 1261739-37-0(3-(2'-(Difluoromethoxy)-5'-(trifluoromethoxy)phenyl)propionic acid)
- 941965-54-4(N-{2,9-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide)
- 920254-08-6(N-3-(1H-imidazol-1-yl)propyl-N'-(2-methoxyphenyl)methylethanediamide)
- 2228926-36-9(3-(3-amino-1,2-oxazol-5-yl)-N,N-dimethylpyridin-2-amine)
- 2171949-04-3(ethyl 3-amino-3-(1,2-dimethylcyclopropyl)propanoate)
- 2580101-52-4(rac-1-(2R,3R)-2-phenylpiperidin-3-ylmethanamine)
- 851969-29-4(5-(3-chlorophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 1805187-20-5(5-Cyano-3-(difluoromethyl)-4-iodo-2-nitropyridine)
- 937047-42-2(1,5,6,7,8,8a-hexahydrooxazolo[3,4-a]pyrazin-3-one)
Fournisseurs recommandés
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
